molecular formula C25H26N6O2 B3181879 Teplinovivint CAS No. 1428064-91-8

Teplinovivint

Cat. No. B3181879
CAS RN: 1428064-91-8
M. Wt: 442.5 g/mol
InChI Key: YDPWZFPXWFTXNT-UHFFFAOYSA-N
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Description

Teplinovivint is a potent inhibitor of the Wnt/β-Catenin signaling pathway . This pathway is a group of signal transduction pathways that start from proteins transmitting signals to cells through cell surface receptors . Teplinovivint has anti-inflammatory activity and potential for tendinopathy research . It inhibits Wnt/p-catenin activity in human colorectal cancer cell line (SW480) in a dose-dependent manner .


Molecular Structure Analysis

Teplinovivint has a molecular formula of C25H26N6O2 . Its molecular weight is 442.51 . The exact structure can be found in various chemical databases or scientific literature .


Physical And Chemical Properties Analysis

Teplinovivint is a solid substance . Its exact physical and chemical properties such as solubility, melting point, boiling point, etc., might not be readily available but can be determined using standard laboratory procedures.

Mechanism of Action

Teplinovivint acts as an inhibitor of the Wnt/β-Catenin signaling pathway . This pathway is crucial for cell proliferation, cell polarity, and cell fate during embryonic development and tissue homeostasis . By inhibiting this pathway, Teplinovivint can influence these cellular processes .

Safety and Hazards

The safety data sheet of Teplinovivint should provide information about its potential hazards, handling instructions, and safety measures . It’s important to handle it with care, following all safety guidelines.

properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-33-23-8-6-20(15-27-23)28-25(32)24-21-12-18(5-7-22(21)29-30-24)19-11-17(13-26-14-19)16-31-9-3-2-4-10-31/h5-8,11-15H,2-4,9-10,16H2,1H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPWZFPXWFTXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=NNC3=C2C=C(C=C3)C4=CN=CC(=C4)CN5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teplinovivint

CAS RN

1428064-91-8
Record name Teplinovivint [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428064918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEPLINOVIVINT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8YA9VY55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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